1-(4-ブロモフェニル)ピペリジン-4-オン

概要

説明

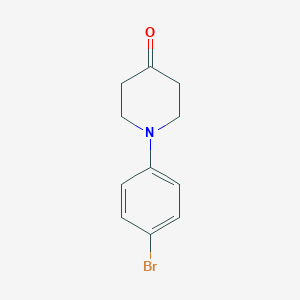

1-(4-Bromophenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom attached to the phenyl ring and a piperidin-4-one moiety

科学的研究の応用

Chemical Properties and Structure

1-(4-Bromophenyl)piperidin-4-one has the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol. The compound features a piperidine ring with a carbonyl group at the 4-position and a bromophenyl group at the para position. The presence of the bromine atom enhances its electrophilic characteristics, making it suitable for various chemical reactions and biological interactions.

Therapeutic Potential

Recent studies have indicated that 1-(4-Bromophenyl)piperidin-4-one exhibits potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its interactions with various enzymes and receptors suggest it may play a role in modulating biological systems, which is crucial for drug design strategies.

Antimicrobial Activity

Research has shown that derivatives of this compound can inhibit bacterial growth, particularly against Mycobacterium tuberculosis. A study identified a derivative, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, which demonstrated significant inhibitory effects on bacterial growth in vitro. This highlights the potential of 1-(4-Bromophenyl)piperidin-4-one derivatives in developing new treatments for drug-resistant tuberculosis .

Building Block in Organic Synthesis

1-(4-Bromophenyl)piperidin-4-one serves as an essential building block in synthesizing more complex organic molecules. Its unique structure allows for various modifications, enabling chemists to create derivatives with altered biological activities or enhanced pharmacological profiles. For instance, it can be used to synthesize other piperidine-based compounds that exhibit different therapeutic effects.

Structure-Activity Relationship (SAR) Studies

The compound has been involved in several SAR studies aimed at understanding how structural variations affect biological activity. For example, modifications to the piperidine ring or substituents on the phenyl group can lead to significant changes in potency against specific targets, such as viral or bacterial pathogens .

Comparison with Related Compounds

The following table summarizes key structural features and unique aspects of 1-(4-Bromophenyl)piperidin-4-one compared to other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)piperidin-4-one | Chlorine instead of bromine | Different reactivity due to chlorine substitution |

| 1-(4-Methylphenyl)piperidin-4-one | Methyl group at para position | Altered lipophilicity and biological activity |

| 1-(3-Bromophenyl)piperidin-4-one | Bromine at meta position | Variations in steric hindrance affecting properties |

| 1-(2-Bromophenyl)piperidin-4-one | Bromine at ortho position | Different electronic effects on the piperidine ring |

| 1-(4-Fluorophenyl)piperidin-4-one | Fluorine instead of bromine | Enhanced metabolic stability due to fluorination |

Antiviral Activity

A study focused on piperidine-based compounds demonstrated that certain derivatives exhibited low micromolar activity against influenza A/H1N1 virus, showcasing the potential antiviral applications of related piperidine structures .

Inhibitory Effects on Enzymes

Research has also highlighted the inhibitory effects of piperidine derivatives on critical enzymes such as KasA from Mycobacterium tuberculosis. The findings indicated that specific structural modifications could enhance the inhibitory potency against this vital enzyme, making these compounds candidates for further development as tuberculosis treatments .

作用機序

Target of Action

The primary target of 1-(4-Bromophenyl)piperidin-4-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for pain management .

Mode of Action

1-(4-Bromophenyl)piperidin-4-one acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a cellular response. Its potency is reported to be greater than morphine but less than fentanyl . The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one can lead to typical opioid effects such as analgesia, respiratory depression, and sedation .

Biochemical Pathways

The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

These typically include rapid absorption, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .

Result of Action

The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one leads to analgesic effects, providing relief from pain . It can also cause typical opioid side effects such as respiratory depression and sedation . The compound’s action can also lead to dependence, similar to other opioid substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Bromophenyl)piperidin-4-one. For instance, factors such as pH can affect the compound’s stability and solubility, potentially influencing its bioavailability and efficacy . Additionally, individual factors such as genetic variations in the MOR or metabolic enzymes could influence the compound’s effects .

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Bromophenyl)piperidin-4-one may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: 1-(4-Bromophenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of 1-(4-Bromophenyl)piperidin-4-one.

Reduction: 1-(4-Bromophenyl)piperidin-4-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

1-(4-Bromophenyl)piperidin-4-one can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine.

1-(4-Fluorophenyl)piperidin-4-one: Contains a fluorine atom in place of bromine.

1-(4-Methylphenyl)piperidin-4-one: Features a methyl group instead of a halogen.

Uniqueness: The presence of the bromine atom in 1-(4-Bromophenyl)piperidin-4-one imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

生物活性

1-(4-Bromophenyl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of its interactions with various receptors and enzymes. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

1-(4-Bromophenyl)piperidin-4-one is characterized by the following structural formula:

The presence of the bromine atom on the phenyl ring enhances its electron density, which may influence its biological activity compared to similar compounds lacking this halogen substitution.

1. Interaction with μ-Opioid Receptors

Research indicates that 1-(4-Bromophenyl)piperidin-4-one primarily targets the μ-opioid receptor (MOR) , a G protein-coupled receptor involved in pain modulation and reward pathways. The interaction with MOR suggests potential applications in pain management and analgesic development.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies show that derivatives of piperidin-4-one exhibit increased antibacterial activity compared to their chlorine analogues, attributed to enhanced electron density and molecular interactions that stabilize their structure . The specific mechanisms include:

- Inhibition of bacterial growth : The compound may interfere with bacterial cell wall synthesis or function.

- Potential synergy with other antimicrobial agents : When tested in combination with other drugs, it may enhance overall efficacy against resistant strains.

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It is believed to inhibit pro-inflammatory cytokines through its action on specific receptors involved in immune response regulation. This could position it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Case Studies

Several studies have documented the biological effects of 1-(4-Bromophenyl)piperidin-4-one:

- Study on Pain Management : A study demonstrated that the administration of this compound resulted in significant analgesic effects in animal models, correlating with MOR activation.

- Antimicrobial Study : In vitro tests revealed that this compound exhibited a higher antibacterial efficacy against Gram-positive bacteria compared to Gram-negative strains, indicating its selective activity profile .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-(4-bromophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZGTFCMSGXCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640751 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154913-23-2 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。